VM4-037, with the chemical identifier 1071470-72-8, is classified as a fluorinated sulfonamide derivative. The compound is synthesized to incorporate fluorine-18, a radioactive isotope used in PET imaging, which allows for the visualization of metabolic processes in vivo. Its development is part of a broader category of compounds aimed at inhibiting carbonic anhydrases, enzymes that play critical roles in maintaining acid-base balance and facilitating various physiological processes.
The synthesis of VM4-037 involves several intricate steps designed to ensure high yield and purity. The process typically begins with the preparation of a precursor molecule, followed by fluorination using fluorine-18. Key steps include:
The synthesis requires precise temperature control and the use of specific solvents to optimize yield and minimize impurities .
VM4-037 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine. The incorporation of fluorine-18 is particularly significant for its application in PET imaging.
The structural representation can be summarized as follows:
VM4-037 undergoes various chemical reactions that are essential for its functionality and application:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The outcomes depend significantly on reaction conditions such as temperature and solvent choice.
VM4-037 exerts its therapeutic effects primarily through the inhibition of carbonic anhydrase IX. By binding to the active site of this enzyme, VM4-037 disrupts its normal function, leading to alterations in cellular pH regulation. This mechanism has downstream effects on various signaling pathways, including those involving hypoxia-inducible factors .
The inhibition of carbonic anhydrase IX by VM4-037 is crucial for its application in imaging techniques, as it allows for enhanced visualization of tumors that overexpress this enzyme under hypoxic conditions.
VM4-037 exhibits several notable physical properties:
The chemical properties include reactivity with various agents under controlled conditions. For instance:
VM4-037 has significant applications in scientific research and clinical settings:
Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme that serves as a critical hypoxia-responsive biomarker in solid tumors. Its expression is robustly induced under low-oxygen conditions via the hypoxia-inducible factor-1α (HIF-1α) pathway, stabilizing the cellular pH by catalyzing the reversible hydration of CO₂ to bicarbonate and protons [2] [7]. This acidification of the tumor microenvironment promotes invasion, metastasis, and treatment resistance, making CAIX a key therapeutic and diagnostic target [5] [7].
CAIX overexpression is observed in numerous aggressive cancers—including clear cell renal cell carcinoma (ccRCC), head and neck squamous cell carcinoma, and non-small cell lung cancer—but is largely absent in normal tissues except for the gastrointestinal tract [3] [7]. In ccRCC, CAIX expression is uniquely constitutive due to von Hippel-Lindau (VHL) gene mutations that dysregulate HIF-1α, occurring in >90% of cases [3] [7]. This tumor-specificity positions CAIX as a high-value biomarker for cancer theranostics.
Table 1: CAIX Expression in Malignancies vs. Normal Tissues
Tissue Type | CAIX Expression Level | Clinical Significance |
---|---|---|
ccRCC | High (Constitutive) | Diagnostic biomarker; >90% prevalence |
Normal Kidney | Undetectable | Minimizes background interference |
Small Intestine | Moderate (Physiological) | Primary site of non-pathological CAIX |
Metastatic RCC | High | Enables detection of distant lesions |
VM4-037 (C₂₆H₂₉FN₆O₇S₂; MW: 620.67 g/mol) is a small-molecule inhibitor engineered for high-affinity binding to CAIX’s catalytic domain [1] [4] [8]. Its design integrates three pharmacophores:
The compound exhibits nanomolar affinity for CAIX (Kᵢ: 124 nM), though it also binds off-target isoforms like CAII (Kᵢ: 13.4 nM) [2] [5]. Preclinical validation confirmed its mechanism through in vitro "delta pH assays," where VM4-037 significantly reduced extracellular acidification under hypoxia (p < 0.01 vs. controls) [5].
Despite its biochemical efficacy, in vivo microPET studies in U373 glioma and HT29 colorectal models revealed critical limitations: While tumors expressed CAIX confirmed by western blot, [¹⁸F]VM4-037 uptake was comparable to background due to high non-specific accumulation in excretory organs (kidney, liver, intestine) [2] [5]. This underscored the challenge of achieving tumor-to-background contrast in vivo.
Table 2: Binding Affinity (Kᵢ) of VM4-037 for Carbonic Anhydrase Isoforms
Isoform | Kᵢ (nM) | Biological Role |
---|---|---|
CAIX | 124 | Hypoxia adaptation; tumor acidification |
CAII | 13.4 | Ubiquitous cytosolic enzyme |
CAXII | 61.3 | Overexpressed in some cancers |
CAI | 168 | Erythrocyte-specific |
PET imaging leverages radiolabeled molecules to non-invasively visualize biochemical processes in vivo. For CAIX detection, ideal PET tracers must combine high target specificity, favorable pharmacokinetics, and low off-target retention [1] [5]. [¹⁸F]VM4-037 emerged as a candidate tracer due to:
Clinical pilot studies in ccRCC patients demonstrated mixed utility:
Compared to antibody-based CAIX agents (e.g., ¹²⁴I-cG250), [¹⁸F]VM4-037 offers faster tumor penetration and clearance but lower absolute specificity [7]. Its clinical value appears highest in metastatic surveillance, where background interference is minimal.
Table 3: Performance of [¹⁸F]VM4-037 in Clinical PET Imaging
Application | Findings | Limitations |
---|---|---|
Primary ccRCC detection | Mean SUV: 2.55; localized via PET/CT fusion | High kidney uptake (SUV >15) masking lesions |
Metastatic ccRCC | Clear visualization; mean SUV: 3.16 | Lower signal in small lesions (<1 cm) |
Biodistribution | Rapid clearance via renal/hepatic routes | Accumulation in stomach/colon |
Table 4: VM4-037 Compound Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (2S)-3-[4-(2-Fluoroethoxy)phenyl]-2-[(2S)-3-methyl-2-(4-{[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)butanamido]propanoic acid |
CAS Registry | 1071470-72-8 |
DrugBank ID | DB15319 |
UNII | 009954O7PB |
Molecular Formula | C₂₆H₂₉FN₆O₇S₂ |
SMILES | CC(C)C@HC(=O)NC@@HC(O)=O |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7